REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]1[C:17]2[CH:16]=[C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[CH:14]=[CH:13][C:12]=2[O:11][C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2.[BH4-].[Na+].C(O)(C(F)(F)F)=O.C(Cl)Cl>O.CC(C)=O>[OH:3][CH:4]1[C:17]2[CH:16]=[C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])[CH:14]=[CH:13][C:12]=2[O:11][C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
EtoAc-MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
TFA CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 3 hours (TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
was added carefully
|
Type
|
CONCENTRATION
|
Details
|
The mixture was partially concentrated (to ~70 mL) in vacuo at 25° C.
|
Type
|
ADDITION
|
Details
|
the remaining aqueous solution added dropwise to a well-stirred mixture of ice-water (40 mL) and glacial acetic acid (30 mL)
|
Type
|
CUSTOM
|
Details
|
The immediate precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL) and anhydrous ether (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over P2O5
|
Type
|
CUSTOM
|
Details
|
to give a white powder
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OC1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |